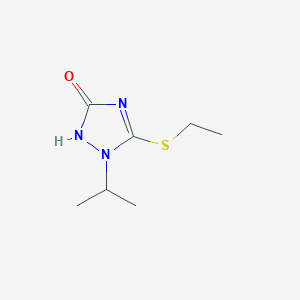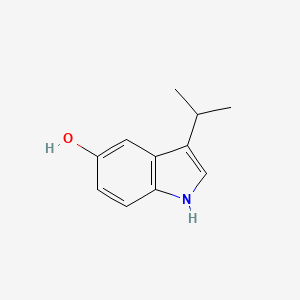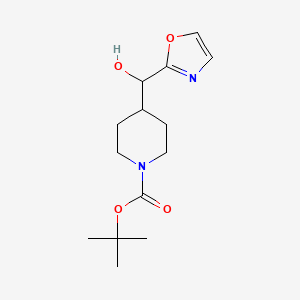
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with a unique structure that includes a chloro group and two methyl groups attached to a cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde typically involves the chlorination of 5,5-dimethylcyclohexa-1,3-diene. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques can further improve the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde has found extensive applications in scientific research across various domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including dyes and fragrances.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways The chloro and aldehyde groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: A structurally related compound with similar chemical properties.
2-Chlorodimedone: Another related compound used in various chemical applications.
Uniqueness
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde stands out due to its unique combination of a chloro group and an aldehyde group on a cyclohexadiene ring
Propiedades
Fórmula molecular |
C9H11ClO |
|---|---|
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
2-chloro-5,5-dimethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H11ClO/c1-9(2)4-3-8(10)7(5-9)6-11/h3-4,6H,5H2,1-2H3 |
Clave InChI |
CZCKWULFCQVVLL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C(C=C1)Cl)C=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol](/img/structure/B8721645.png)



![4-Bromo-2-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B8721666.png)



![4'-Amino-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8721712.png)



![2-[(Oxan-4-yl)amino]phenol](/img/structure/B8721731.png)
